molecular formula C12H18BrN3 B1411704 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine CAS No. 1707604-99-6

1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1411704
CAS No.: 1707604-99-6
M. Wt: 284.2 g/mol
InChI Key: LSHZFZMUMDAGIK-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “4-Bromopyridin-3-yl” part indicates that a bromine atom is attached to the fourth carbon of the pyridine ring .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, pyridine compounds are known to undergo a variety of chemical reactions . These include electrophilic and nucleophilic substitutions, and reactions with organometallic reagents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of chemicals should always be done with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Pyridine derivatives have been studied for their potential use in a variety of fields, including medicinal chemistry .

Properties

IUPAC Name

1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-15(2)10-4-7-16(8-5-10)12-9-14-6-3-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHZFZMUMDAGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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